molecular formula C14H22N4O B2799755 1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol CAS No. 2380063-11-4

1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol

Cat. No.: B2799755
CAS No.: 2380063-11-4
M. Wt: 262.357
InChI Key: LZTYINZMLKQTQR-UHFFFAOYSA-N
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Description

1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and reagents such as arginine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include solvents like ethanol and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may form hydrogen bonds with amino acid residues in the active site of an enzyme, leading to inhibition or activation of the enzyme’s function . The pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol can be compared with other similar compounds such as:

Properties

IUPAC Name

1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-11-8-14(16-10-15-11)17-5-2-12(3-6-17)18-7-4-13(19)9-18/h8,10,12-13,19H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTYINZMLKQTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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